molecular formula C20H27N3O2S2 B258203 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

Cat. No. B258203
M. Wt: 405.6 g/mol
InChI Key: XAGFXZRKGASJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound belongs to the class of thienopyrimidines and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses and bacteria. It has also been shown to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one in lab experiments include its potential as a therapeutic agent and its ability to exhibit significant biochemical and physiological effects. However, the limitations of using the compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research on 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one should focus on further understanding its mechanism of action and exploring its potential as a therapeutic agent. Studies should also investigate the compound's potential as an anti-inflammatory agent and its ability to inhibit the replication of viruses and bacteria. Additionally, research should focus on developing more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

The synthesis of 3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one involves the reaction of 5,6-dimethyl-2-thiouracil with cyclohexyl isocyanate, followed by the addition of 2-oxo-2-pyrrolidin-1-yl ethyl bromide. The reaction mixture is then heated in the presence of a base to obtain the final product.

Scientific Research Applications

3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential as an anti-inflammatory agent.

properties

Molecular Formula

C20H27N3O2S2

Molecular Weight

405.6 g/mol

IUPAC Name

3-cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H27N3O2S2/c1-13-14(2)27-18-17(13)19(25)23(15-8-4-3-5-9-15)20(21-18)26-12-16(24)22-10-6-7-11-22/h15H,3-12H2,1-2H3

InChI Key

XAGFXZRKGASJBV-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4CCCCC4)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4CCCCC4)C

Origin of Product

United States

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